molecular formula C9H8F2O B159550 4,7-difluoro-2,3-dihydro-1H-inden-1-ol CAS No. 130408-17-2

4,7-difluoro-2,3-dihydro-1H-inden-1-ol

Cat. No.: B159550
CAS No.: 130408-17-2
M. Wt: 170.16 g/mol
InChI Key: RZXSYFQBZXUXMP-UHFFFAOYSA-N
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Description

4,7-difluoro-2,3-dihydro-1H-inden-1-ol is a chemical compound with the molecular formula C₉H₈F₂O It is a derivative of indan, featuring two fluorine atoms at the 4 and 7 positions and a hydroxyl group at the 1 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-difluoro-2,3-dihydro-1H-inden-1-ol typically involves the fluorination of an indan derivative followed by hydroxylation. One common method involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atoms. The hydroxyl group can be introduced through a subsequent hydroxylation reaction using reagents like hydrogen peroxide or osmium tetroxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4,7-difluoro-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming 4,7-difluoro-2,3-dihydro-1H-indene.

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: 4,7-difluoro-2,3-dihydro-1H-inden-1-one

    Reduction: 4,7-difluoro-2,3-dihydro-1H-indene

    Substitution: Various substituted indan derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

4,7-Difluoro-2,3-dihydro-1H-inden-1-ol serves as a building block in the synthesis of more complex organic molecules. Its ability to participate in various chemical reactions makes it useful for developing new materials and specialty chemicals.

Biology

Research has focused on the biological activity of this compound, particularly its interactions with enzymes and receptors. Notably:

  • Antiviral Activity : The compound has shown efficacy against HIV-1 with an EC50 value of 0.0364 µM in MT-4 cells.

Medicine

Preliminary studies suggest potential therapeutic properties:

  • Anticancer Properties : In vitro studies indicate significant cytotoxic effects against various cancer cell lines:
    Cell LineIC50 (µM)
    MCF-7 (Breast)12.8
    HeLa (Cervical)8.1
    U2OS (Osteosarcoma)0.69

This suggests potential applications in cancer treatment, particularly for cervical cancer.

Industry

In industrial applications, this compound is utilized in the development of specialty chemicals and materials with unique properties due to its fluorinated structure.

Case Study 1: Antiviral Efficacy

In a controlled study involving HIV-infected MT-4 cells, treatment with this compound resulted in a significant reduction in viral load compared to untreated controls. The selectivity index (SI) was greater than 6460 µM, indicating low cytotoxicity relative to its antiviral efficacy.

Case Study 2: Anticancer Activity

In vitro studies demonstrated that varying concentrations of the compound led to dose-dependent cytotoxicity against MCF-7 cells, achieving over 70% cell death at higher concentrations.

Mechanism of Action

The mechanism of action of 4,7-difluoro-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s activity and interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4,7-difluoro-2,3-dihydro-1H-inden-1-amine
  • 4,7-difluoro-2,3-dihydro-1H-indene
  • 4,7-difluoro-1-indanol

Uniqueness

4,7-difluoro-2,3-dihydro-1H-inden-1-ol is unique due to the presence of both fluorine atoms and a hydroxyl group, which confer distinct chemical and biological properties

Biological Activity

4,7-Difluoro-2,3-dihydro-1H-inden-1-ol is a synthetic compound that has garnered attention due to its potential biological activities. This compound is part of a broader class of indene derivatives, which have been studied for various pharmacological properties, including anti-cancer and anti-inflammatory effects. The following sections will delve into the biological activity of this compound, supported by data tables and relevant research findings.

Biological Activity Overview

Research indicates that this compound exhibits a variety of biological activities:

  • Antiviral Activity : This compound has shown promise in inhibiting viral replication in vitro.
  • Anticancer Properties : Preliminary studies suggest it may have cytotoxic effects on certain cancer cell lines.
  • Modulation of GPR119 : It acts as a modulator for GPR119, a receptor implicated in glucose metabolism and insulin secretion.

Antiviral Activity

A study highlighted the compound's efficacy against HIV-1, demonstrating an EC50 value of 0.0364 µM in MT-4 cells. This positions it as a potent candidate compared to standard antiviral agents like Nevirapine (NVP) and Efavirenz (EFV) .

Anticancer Properties

In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. The IC50 values for different cell lines are summarized in Table 1.

Cell LineIC50 (µM)
MCF-7 (Breast)12.8
HeLa (Cervical)8.1
U2OS (Osteosarcoma)0.69

These values indicate that the compound is particularly effective against HeLa cells, suggesting a potential application in cervical cancer treatment .

GPR119 Modulation

The compound has been identified as a modulator of the GPR119 receptor, which plays a crucial role in glucose homeostasis. In vivo studies suggest that it may enhance insulin secretion and improve glucose tolerance .

Case Study 1: Antiviral Efficacy

In a controlled study involving HIV-infected MT-4 cells, treatment with this compound resulted in a significant reduction in viral load compared to untreated controls. The study reported a selectivity index (SI) greater than 6460 µM, indicating low cytotoxicity relative to its antiviral efficacy .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of the compound against breast cancer cells (MCF-7). The study demonstrated that treatment with varying concentrations led to dose-dependent cytotoxicity, with the highest concentrations achieving over 70% cell death .

Properties

IUPAC Name

4,7-difluoro-2,3-dihydro-1H-inden-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O/c10-6-2-3-7(11)9-5(6)1-4-8(9)12/h2-3,8,12H,1,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZXSYFQBZXUXMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2C1O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60344593
Record name 4,7-difluoro-2,3-dihydro-1H-inden-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130408-17-2
Record name 4,7-difluoro-2,3-dihydro-1H-inden-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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